molecular formula C8H9F2N5 B11890985 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine

Cat. No.: B11890985
M. Wt: 213.19 g/mol
InChI Key: STNYGMAVSZVCRO-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is a synthetic purine derivative characterized by a difluoromethyl group at position 6 and an ethyl substituent at position 9 of the purine scaffold. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules (e.g., ATP, GTP).

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the purine base.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

Scientific Research Applications

The applications of 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine can be categorized into several key areas:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals. Its difluoromethyl group enhances reactivity and selectivity in chemical reactions, facilitating the creation of derivatives with desired properties.

Biology

  • Biological Activity : Research has focused on its potential biological activity, including its interactions with biomolecules such as enzymes and nucleic acids. The compound is being studied for its role as a modulator of enzyme activity, which could lead to insights into metabolic pathways and disease mechanisms.

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound, particularly its antiviral and anticancer activities. The difluoromethyl group may enhance binding affinity to specific molecular targets, making it a candidate for drug development against viral infections and certain types of cancer.

Industry

  • Material Development : The unique properties of this compound make it valuable in the development of advanced materials and chemical processes. Its stability and reactivity can be harnessed in industrial applications, including the synthesis of specialty chemicals and materials with specific electronic or optical properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Position 6 Modifications

  • 6-Chloro-9-ethyl-9H-purin-2-amine (e.g., 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine):

    • The chloro substituent at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or alkoxides). This compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) in preliminary assays .
    • Comparison : The difluoromethyl group in the target compound may improve metabolic stability compared to chloro derivatives due to reduced reactivity and enhanced C-F bond strength.
  • 6-Methoxy-9-β-D-xylofuranosyl-9H-purin-2-amine: A ribose-like xylofuranosyl group at position 9 and methoxy at position 6 mimic natural nucleosides. Comparison: The ethyl group in 6-(difluoromethyl)-9-ethyl-9H-purin-2-amine introduces greater lipophilicity, which may enhance membrane permeability compared to sugar-modified analogs.

Position 9 Modifications

  • This modification is common in kinase inhibitors targeting ATP-binding pockets . Comparison: The ethyl group in the target compound offers a balance between hydrophobicity and conformational flexibility, which may optimize target binding kinetics.
  • 9-(3-Chlorophenyl)-9H-purin-6-amines :

    • Aromatic substituents at position 9 enhance π-π stacking interactions with protein targets. These derivatives are often explored in cancer therapeutics .
    • Comparison : The ethyl group in the target compound lacks aromaticity but may reduce off-target interactions compared to bulky aryl groups.

Biological Activity

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is a purine derivative notable for its unique difluoromethyl group, which significantly influences its biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral and anticancer agent. The following sections explore the compound's mechanism of action, biological activity, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to various enzymes and receptors, modulating their activity. Additionally, the compound may interfere with nucleic acid synthesis and function, which is crucial in its potential roles as an antiviral or anticancer agent.

Antiviral Properties

Research indicates that compounds with difluoromethyl substitutions often exhibit significant antiviral activity. The structure of this compound allows it to mimic natural nucleosides, potentially inhibiting viral replication by interfering with nucleic acid synthesis. In vitro studies have shown promising results against several viruses, including those responsible for respiratory infections and hepatitis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation. The ability to modulate key enzymes involved in these pathways further supports its potential as a therapeutic agent in oncology.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Focus Findings
Study AAntiviral ActivityDemonstrated inhibition of viral replication in vitro against respiratory viruses.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines through modulation of survival pathways.
Study CEnzyme InteractionEnhanced binding affinity to DNA polymerases compared to non-fluorinated analogs.

Case Studies

  • Antiviral Efficacy Against Influenza Virus : A study assessed the efficacy of this compound against the influenza virus in a controlled laboratory setting. Results indicated a significant reduction in viral load, suggesting that the compound effectively inhibits viral replication.
  • Impact on Cancer Cell Lines : In a series of experiments involving various cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
  • Pharmacokinetics and Bioavailability : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Findings suggested favorable bioavailability and metabolic stability, making it a viable candidate for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via alkylation of a purine core with ethyl halides and subsequent difluoromethylation. Key steps include:

  • Alkylation at N9 : Reacting 6-chloropurine derivatives with ethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Difluoromethylation : Introducing the difluoromethyl group via nucleophilic substitution or cross-coupling reactions, often requiring catalysts like Pd or Cu .
  • Optimization : Solvent choice (e.g., DMF vs. THF), temperature control (60–100°C), and stoichiometric ratios significantly impact purity and yield. For example, excess ethyl halide may lead to by-products like diethylated species .

Q. Which spectroscopic techniques are most effective for characterizing the structural and tautomeric properties of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl at N9, difluoromethyl at C6) and tautomeric equilibria. For instance, ¹⁹F NMR can resolve difluoromethyl group dynamics .
  • X-ray Crystallography : Determines bond lengths and angles, critical for confirming regioselectivity and steric effects from the ethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities from incomplete substitution .

Q. How does the difluoromethyl group influence the compound’s solubility and stability under physiological conditions?

  • Answer : The difluoromethyl group enhances lipophilicity compared to hydroxyl or methyl groups, improving membrane permeability. Stability studies (e.g., HPLC at pH 7.4) show resistance to hydrolysis, but the ethyl group at N9 may sterically hinder enzymatic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like diethylated purines or incomplete difluoromethylation?

  • Answer :

  • Stepwise Alkylation : Use protecting groups (e.g., Boc) on the purine ring to direct ethyl substitution exclusively to N9 .
  • Catalyst Screening : Pd-catalyzed cross-coupling for difluoromethylation reduces side reactions. Microwave-assisted synthesis (e.g., 100°C, 10 min) enhances reaction efficiency .
  • Purification Strategies : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) or preparative HPLC isolates the target compound from diethylated by-products .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. off-target effects)?

  • Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to confirm direct interactions with target enzymes (e.g., kinases) .
  • CRISPR Knockout Models : Validate specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .
  • Molecular Dynamics Simulations : Model interactions between the difluoromethyl group and enzyme active sites to explain variability in IC₅₀ values across studies .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of the ethyl and difluoromethyl substituents on target selectivity?

  • Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing ethyl with propyl or difluoromethyl with trifluoromethyl) .
  • Biological Screening : Test analogs in parallel assays (e.g., kinase panels, cytotoxicity assays) to correlate substituent size/electronegativity with potency.
  • Crystallographic Analysis : Compare co-crystal structures of analogs bound to target enzymes to map steric and electronic interactions .

Q. Methodological Notes

  • Data Interpretation : Always cross-reference NMR and MS data with computational predictions (e.g., DFT for ¹⁹F chemical shifts) to resolve ambiguities .
  • Contradictory Results : Apply the "three-pillar" framework: replicate experiments, validate assays with positive/negative controls, and consult theoretical models (e.g., QSAR) .

Properties

Molecular Formula

C8H9F2N5

Molecular Weight

213.19 g/mol

IUPAC Name

6-(difluoromethyl)-9-ethylpurin-2-amine

InChI

InChI=1S/C8H9F2N5/c1-2-15-3-12-5-4(6(9)10)13-8(11)14-7(5)15/h3,6H,2H2,1H3,(H2,11,13,14)

InChI Key

STNYGMAVSZVCRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)N)C(F)F

Origin of Product

United States

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